molecular formula C12H12N2O2 B14673201 1,3-Dimethyl-6-phenylpyrimidine-2,4-dione CAS No. 42542-99-4

1,3-Dimethyl-6-phenylpyrimidine-2,4-dione

Cat. No.: B14673201
CAS No.: 42542-99-4
M. Wt: 216.24 g/mol
InChI Key: GIWLFNGHMRHLIJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-phenylpyrimidine-2,4-dione can be synthesized by condensing ethyl benzoyl acetate and 1,3-dimethyl urea under green chemistry conditions. This method yields the compound in approximately 80% . The reaction typically involves microwave-assisted synthesis in dry media, which enhances the efficiency and reduces the environmental impact.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can further optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

1,3-Dimethyl-6-phenylpyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

42542-99-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1,3-dimethyl-6-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-13-10(9-6-4-3-5-7-9)8-11(15)14(2)12(13)16/h3-8H,1-2H3

InChI Key

GIWLFNGHMRHLIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

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